molecular formula C22H20ClFN2O3S B296760 N-(2-chlorobenzyl)-2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}acetamide

N-(2-chlorobenzyl)-2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}acetamide

Cat. No. B296760
M. Wt: 446.9 g/mol
InChI Key: XXCCLFJFLHQJSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}acetamide, commonly known as CFMSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

CFMSA exerts its pharmacological effects by selectively inhibiting the activity of specific enzymes, leading to the modulation of various physiological and biochemical processes. For example, its inhibitory activity against carbonic anhydrase leads to the reduction of intraocular pressure, making it a potential treatment for glaucoma.
Biochemical and Physiological Effects:
CFMSA has been shown to exhibit various biochemical and physiological effects, including the modulation of enzyme activity, reduction of intraocular pressure, and enhancement of cognitive function. Its inhibitory activity against acetylcholinesterase and butyrylcholinesterase has been shown to enhance cognitive function, making it a potential treatment for Alzheimer's disease.

Advantages and Limitations for Lab Experiments

CFMSA has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its synthesis method is complex and time-consuming, making it challenging to produce large quantities of the compound for use in experiments.

Future Directions

There are several future directions for CFMSA research, including the development of new drugs for the treatment of various diseases, such as Alzheimer's disease and glaucoma. Additionally, further studies are needed to elucidate the precise mechanisms of action of CFMSA and its potential applications in other fields, such as neuroscience and medicinal chemistry.
Conclusion:
In conclusion, CFMSA is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is complex, but its high potency, selectivity, and low toxicity make it a valuable tool for lab experiments. Further research is needed to fully understand the mechanisms of action of CFMSA and its potential applications in drug discovery and other fields.

Synthesis Methods

CFMSA can be synthesized through a multi-step process involving the reaction of 2-chlorobenzylamine with 4-fluorobenzenesulfonyl chloride, followed by the addition of 4-methylaniline and acetic anhydride. The resulting product is then purified through column chromatography to obtain pure CFMSA.

Scientific Research Applications

CFMSA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, making it a promising candidate for the development of new drugs for the treatment of various diseases, such as Alzheimer's disease and glaucoma.

properties

Molecular Formula

C22H20ClFN2O3S

Molecular Weight

446.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide

InChI

InChI=1S/C22H20ClFN2O3S/c1-16-6-10-19(11-7-16)26(30(28,29)20-12-8-18(24)9-13-20)15-22(27)25-14-17-4-2-3-5-21(17)23/h2-13H,14-15H2,1H3,(H,25,27)

InChI Key

XXCCLFJFLHQJSE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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